Cas no 2562-52-9 (2,6,8-Trichloropurine)

2,6,8-Trichloropurine 化学的及び物理的性質
名前と識別子
-
- 2,6,8-Trichloro-7H-purine
- 2,6,8-TRICHLOROPURINE
- 9H-Purine,2,6,8-trichloro-
- 1H-Purine,6,8-trichloro
- 2,6,8-Trichlor-7(9)H-purin
- 2,6,8-trichlor-9H-purin
- 2,6,8-trichloro-1H-purine
- 2,6,8-trichloro-7(9)H-purine
- 2,8-Trichloropurine
- 2.6.8-Trichlor-purin
- Purine,2,6,8-trichloro
- Purine,6,8-trichloro
- 2,6,8-Trichloropurine
-
- MDL: MFCD00067308
- インチ: InChI=1S/C5HCl3N4/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H,9,10,11,12)
- InChIKey: XPTCECRKQRKFLH-UHFFFAOYSA-N
- SMILES: C12=C(Cl)N=C(Cl)NC2=NC(=N1)Cl
計算された属性
- 精确分子量: 221.92700
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 180
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- 互变异构体数量: 4
- XLogP3: 3
じっけんとくせい
- Boiling Point: 305.8°C at 760 mmHg
- PSA: 54.46000
- LogP: 2.31310
2,6,8-Trichloropurine Security Information
- 储存条件:Sealed in dry,2-8°C(BD248723)
2,6,8-Trichloropurine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,6,8-Trichloropurine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D699386-5g |
2,6,8-Trichloro-7H-purine |
2562-52-9 | 95% | 5g |
$865 | 2024-07-20 | |
eNovation Chemicals LLC | D699386-1g |
2,6,8-Trichloro-7H-purine |
2562-52-9 | 95% | 1g |
$425 | 2024-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y20895-250mg |
2,6,8-Trichloro-7H-purine |
2562-52-9 | 95% | 250mg |
¥2929.0 | 2024-07-18 | |
Chemenu | CM138496-1g |
2,6,8-trichloro-7H-purine |
2562-52-9 | 95% | 1g |
$729 | 2021-08-05 | |
TRC | T778275-100mg |
2,6,8-Trichloropurine |
2562-52-9 | 100mg |
$672.00 | 2023-05-17 | ||
eNovation Chemicals LLC | D699386-0.25g |
2,6,8-Trichloro-7H-purine |
2562-52-9 | 95% | 0.25g |
$230 | 2024-07-20 | |
Chemenu | CM138496-250mg |
2,6,8-trichloro-7H-purine |
2562-52-9 | 95% | 250mg |
$468 | 2024-07-28 | |
abcr | AB558602-1g |
2,6,8-Trichloro-7H-purine; . |
2562-52-9 | 1g |
€695.40 | 2025-03-19 | ||
1PlusChem | 1P00C1VA-100mg |
2,6,8-TRICHLOROPURINE |
2562-52-9 | 95% | 100mg |
$245.00 | 2024-05-20 | |
eNovation Chemicals LLC | D699386-5g |
2,6,8-Trichloro-7H-purine |
2562-52-9 | 95% | 5g |
$865 | 2025-03-01 |
2,6,8-Trichloropurine 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
2,6,8-Trichloropurineに関する追加情報
Professional Introduction to 2,6,8-Trichloropurine (CAS No. 2562-52-9)
2,6,8-Trichloropurine, a compound with the chemical formula C₅H₂Cl₃N₃, is a significant intermediate in the field of pharmaceutical and agrochemical research. Its unique structure, characterized by three chlorine substituents on a purine backbone, makes it a versatile building block for synthesizing various biologically active molecules. This introduction delves into the compound's properties, synthesis methods, and its emerging applications in modern chemistry and biology.
The molecular structure of 2,6,8-Trichloropurine imparts distinct reactivity that has been exploited in the development of novel therapeutic agents. The presence of chlorine atoms at the 2-, 6-, and 8-positions enhances electrophilicity, facilitating nucleophilic substitution reactions that are pivotal in drug design. Researchers have leveraged this property to create derivatives with enhanced binding affinity to biological targets.
In recent years, 2,6,8-Trichloropurine has garnered attention for its role in the synthesis of antiviral and anticancer compounds. For instance, studies have demonstrated its utility in constructing nucleoside analogs that inhibit viral polymerases by mimicking natural nucleobases but incorporating modifications that disrupt viral replication. These findings align with the broader trend in medicinal chemistry toward designing molecules that selectively target pathogenic mechanisms without harming host cells.
The synthesis of 2,6,8-Trichloropurine typically involves chlorination reactions on a purine precursor. Advanced synthetic methodologies have refined these processes to improve yield and purity while minimizing environmental impact. Catalytic chlorination techniques, employing transition metals such as copper or palladium, have been particularly effective in achieving regioselectivity and reducing byproduct formation. Such innovations underscore the compound's significance as a sustainable intermediate in industrial applications.
Emerging research highlights the potential of 2,6,8-Trichloropurine in developing next-generation agrochemicals. Its structural motifs have been incorporated into herbicides and fungicides that exhibit improved efficacy against resistant crop pathogens. By modulating the chlorine substitution pattern or introducing additional functional groups, chemists can fine-tune the biological activity of these derivatives. This adaptability makes 2,6,8-Trichloropurine a valuable asset in addressing global food security challenges through advanced agricultural solutions.
The compound's physicochemical properties also make it suitable for material science applications. Its ability to form stable coordination complexes with metal ions has been explored in designing luminescent materials for sensors and optoelectronic devices. Furthermore, its thermal stability allows for use in high-temperature processes where other organic compounds would decompose. These diverse applications underscore the versatility of 2,6,8-Trichloropurine beyond traditional pharmaceutical uses.
Ongoing studies are expanding the chemical space accessible through derivatives of 2,6,8-Trichloropurine. Computational chemistry approaches have accelerated the discovery of novel analogs by predicting their biological activity before experimental synthesis. This synergy between theory and experiment exemplifies how modern research methodologies enhance our understanding and utilization of this compound. Future work may focus on optimizing synthetic routes for large-scale production while maintaining high standards of environmental responsibility.
In conclusion, 2,6,8-Trichloropurine (CAS No. 2562-52-9) represents a cornerstone in interdisciplinary chemical research. Its structural features enable diverse applications across pharmaceuticals and agrochemicals while fostering innovation through sustainable synthetic strategies. As scientific knowledge advances,this compound will undoubtedly continue to play a pivotal role in shaping next-generation therapeutics and materials.
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